molecular formula C10H15N3O5 B12739717 2-Deoxy-5-(methylamino)uridine CAS No. 840-50-6

2-Deoxy-5-(methylamino)uridine

Cat. No.: B12739717
CAS No.: 840-50-6
M. Wt: 257.24 g/mol
InChI Key: KPQFKCWYCKXXIP-XLPZGREQSA-N
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Description

2-Deoxy-5-(methylamino)uridine is a nucleoside analog that has garnered attention due to its potential antiviral properties. This compound is structurally similar to uridine, a naturally occurring nucleoside, but with modifications that enhance its biological activity. It is particularly noted for its potential use in antiviral therapies, especially against influenza and other viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-5-(methylamino)uridine typically involves the modification of uridine derivatives. One common method includes the methylation of 2-deoxyuridine at the 5-position using methylamine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards. The production process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-5-(methylamino)uridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as N-oxide derivatives from oxidation and substituted uridine analogs from nucleophilic substitution .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Deoxy-5-(methylamino)uridine involves its incorporation into viral RNA or DNA, leading to the termination of viral replication. The compound targets viral enzymes involved in nucleic acid synthesis, such as thymidine kinase and thymidylate synthase. By inhibiting these enzymes, the compound disrupts the replication process, thereby reducing viral proliferation .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyuridine: A nucleoside analog used in the diagnosis of megaloblastic anemias.

    5-Methylamino-2’-deoxyuridine: Another derivative with potential antiviral properties.

    2’-Amino-2’-deoxy-β-D-arabino-5-methyl uridine: Known for its antitumor activity

Uniqueness

2-Deoxy-5-(methylamino)uridine stands out due to its specific modifications that enhance its antiviral activity. Unlike other similar compounds, it has shown significant efficacy against a broad spectrum of viruses, making it a promising candidate for antiviral drug development .

Properties

CAS No.

840-50-6

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O5/c1-11-5-3-13(10(17)12-9(5)16)8-2-6(15)7(4-14)18-8/h3,6-8,11,14-15H,2,4H2,1H3,(H,12,16,17)/t6-,7+,8+/m0/s1

InChI Key

KPQFKCWYCKXXIP-XLPZGREQSA-N

Isomeric SMILES

CNC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CNC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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